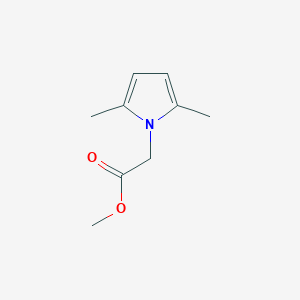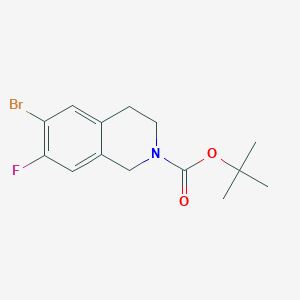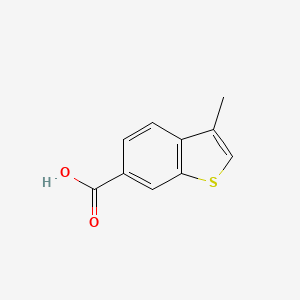
N-methyl-N'-nitromethoxymethanimidamide
Overview
Description
N-methyl-N'-nitromethoxymethanimidamide (NMNMA) is a versatile organic compound with a wide range of applications in the scientific, medical, and industrial fields. NMNMA is a nitro-heterocyclic compound with a molecular formula of C7H9N3O3 and a molecular weight of 191.17 g/mol. It is a colorless, odorless solid with a melting point of 168-170 °C and a boiling point of 250 °C. NMNMA is a highly reactive compound and is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Pesticide Manufacturing
N,O-dimethyl-N’-nitroisourea is a crucial intermediate in the manufacturing of pesticides . It is synthesized through a substitution reaction between O-methyl-N-nitroisourea and methylamine within a continuous flow microreactor system .
Continuous Flow Synthesis
This compound has been synthesized in a novel continuous flow microreactor system, which features FTIR inline analysis for real-time monitoring . This system allows for precise control over reaction parameters and superior mixing efficiency .
Machine Learning and Kinetic Modeling
The synthesis process of N,O-dimethyl-N’-nitroisourea has been used to compare two optimization approaches: machine learning-based Bayesian optimization and traditional kinetic modeling . Both strategies obtained a similar yield of approximately 83% under
Safety and Hazards
N-methyl-N’-nitromethoxymethanimidamide is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 4, H312). It can cause skin corrosion/irritation (Category 2, H315), serious eye damage/eye irritation (Category 2, H319), and acute toxicity through inhalation (Category 4, H332). It may also cause specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3, H335) .
Mechanism of Action
Target of Action
N,O-dimethyl-N’-nitroisourea, also known as N-methyl-N’-nitromethoxymethanimidamide, is primarily used as an intermediate in the synthesis of certain pesticides . The primary targets of this compound are the pests that these pesticides are designed to control .
Mode of Action
It is known that the compound is involved in a substitution reaction during the synthesis of pesticides . This reaction involves the interaction of O-methyl-N-nitroisourea and methylamine .
Biochemical Pathways
The biochemical pathways affected by N,O-dimethyl-N’-nitroisourea are related to its role as an intermediate in pesticide synthesis . The compound is involved in the synthesis of new nicotinic insecticides . These insecticides can effectively control pests resistant to commonly used chemicals .
Pharmacokinetics
It is known that the compound has a predicted density of 132±01 g/cm3 and a boiling point of 1898±230 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of N,O-dimethyl-N’-nitroisourea’s action is the synthesis of effective pesticides . These pesticides have insecticidal activity and can control pests resistant to commonly used chemicals . They have low toxicity to warm-blooded animals or fish, and have little residue in soil and plants after use .
Action Environment
The action of N,O-dimethyl-N’-nitroisourea can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature but can explode at high temperatures . Therefore, it should be handled carefully and stored properly to ensure its efficacy and stability .
properties
IUPAC Name |
methyl N-methyl-N'-nitrocarbamimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCDLXHQMBZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=N[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=N/[N+](=O)[O-])/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-dimethyl-N'-nitroisourea | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6602539.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)
![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)

![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)